

Technical Guide: 3-Bromo-6-methylchromone (CAS 102653-68-9)

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Compound of Interest

Compound Name: 3-Bromo-6-methylchromone

CAS No.: 102653-68-9

Cat. No.: B1290892

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Executive Summary

3-Bromo-6-methylchromone (CAS 102653-68-9) is a halogenated heterocyclic building block belonging to the chromone (4H-1-benzopyran-4-one) family. Distinguished by a bromine atom at the C-3 position and a methyl group at the C-6 position, this molecule serves as a critical "linchpin" intermediate in the synthesis of complex bioactive scaffolds, particularly isoflavones (3-arylchromones) and functionalized flavonoids.

Unlike simple chromones, the C-3 bromine substituent activates the molecule for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid diversification of the core scaffold. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this compound in drug discovery.^{[1][2][3]}

Chemical Identity & Physicochemical Properties^[3] ^{[4][5][6][7][8][9][10]}

The following data establishes the baseline identity for **3-Bromo-6-methylchromone**. Researchers should verify incoming raw materials against these specifications.

Property	Specification
CAS Number	102653-68-9
IUPAC Name	3-Bromo-6-methyl-4H-chromen-4-one
Molecular Formula	
Molecular Weight	239.07 g/mol
SMILES	<chem>CC1=CC2=C(C=C1)OC=C(C2=O)Br</chem>
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, , ; Insoluble in water
Melting Point	Typically 108–112 °C (Derivative dependent; verify experimentally)
Reactivity Class	Electrophile (Michael acceptor); Aryl/Vinyl halide equivalent

Synthetic Pathways[4][12][13][14]

The synthesis of **3-Bromo-6-methylchromone** is typically achieved through the electrophilic halogenation of the parent 6-methylchromone. This process must be controlled to prevent over-bromination or ring opening.[3]

Primary Synthetic Route: Electrophilic Bromination / Elimination[3]

This protocol relies on the addition of bromine across the C2-C3 double bond, followed by base-mediated dehydrohalogenation to restore aromaticity.

Reagents:

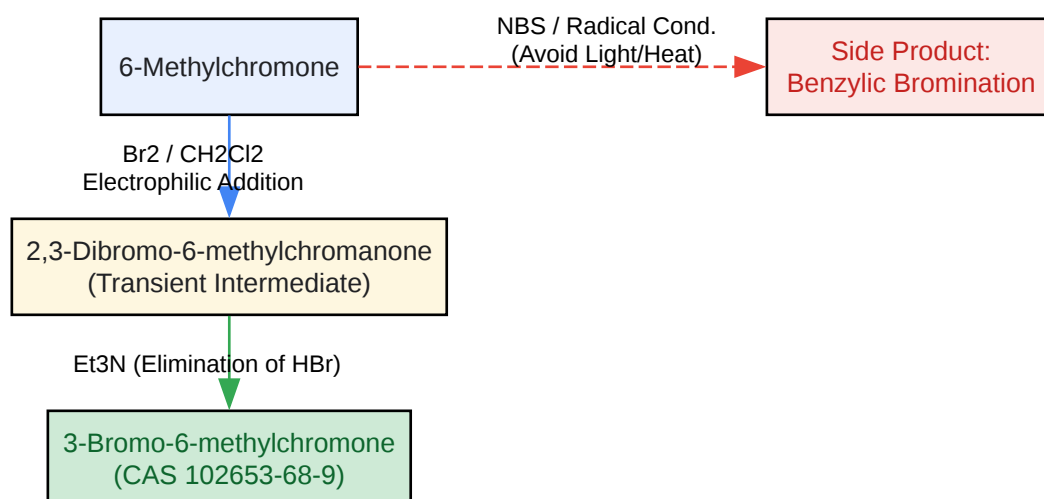
- Precursor: 6-Methylchromone (CAS 38443-18-6)
- Halogen Source: Bromine () or N-Bromosuccinimide (NBS)
- Solvent: or Acetic Acid ()
- Base (for elimination): Triethylamine () or Pyridine

Step-by-Step Protocol (Self-Validating):

- Dissolution: Dissolve 1.0 eq of 6-methylchromone in dry (0.5 M concentration). Ensure the reaction vessel is shielded from direct light if using to minimize radical side reactions at the methyl group.[3]
- Bromination: Cool to 0°C. Dropwise add 1.05 eq of dissolved in .
 - Checkpoint: The solution should transition from clear to reddish-brown, then fade as the bromine is consumed (forming the 2,3-dibromo intermediate).
- Elimination: Once the starting material is consumed (monitor by TLC, typically 1-2 hours), add 1.2 eq of dropwise.[3]

- Mechanism:[4][5] The base eliminates HBr, restoring the C2-C3 double bond and yielding the 3-bromo product.
- Workup: Wash the organic layer with 1M HCl (to remove amine salts), followed by saturated and brine. Dry over .[3]
- Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc gradient).

Synthetic Logic Visualization[3]



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Figure 1: Step-wise synthesis of **3-Bromo-6-methylchromone** showing the critical intermediate and potential side reaction.

Reactivity & Applications in Drug Design[2][4]

3-Bromo-6-methylchromone is a "privileged scaffold" precursor.[3] Its reactivity is defined by two distinct electrophilic sites:

- C-3 Position (Bromine): A handle for Palladium-catalyzed cross-coupling.[3]

- C-2 Position: Susceptible to nucleophilic attack (Michael addition), leading to ring-opening or heterocycle formation (e.g., pyrazoles).[3]

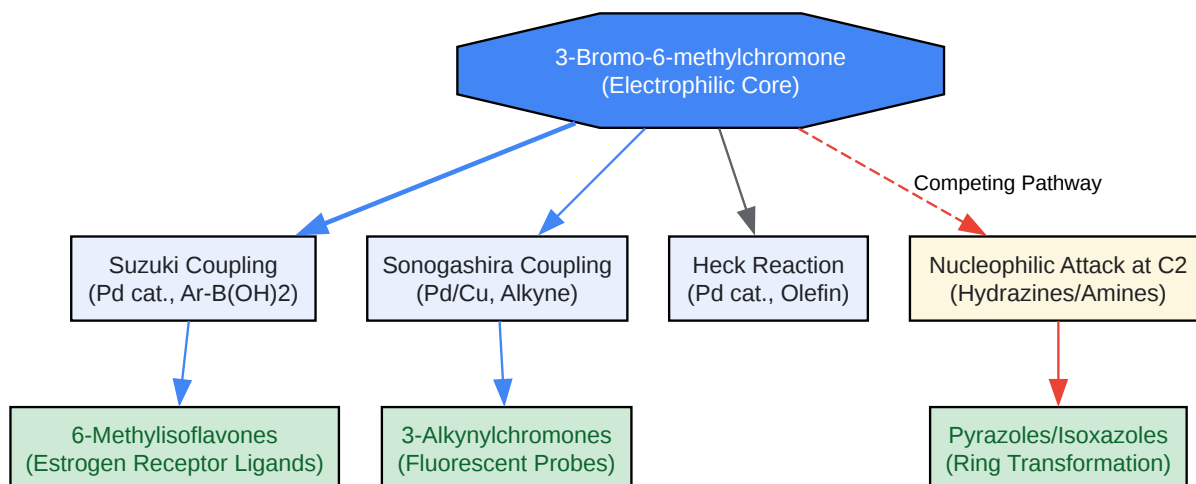
The Isoflavone Gateway (Suzuki-Miyaura Coupling)

The most high-value application is the synthesis of 6-methylisoflavones (3-phenylchromones), which are potent estrogen receptor modulators and kinase inhibitors.

General Protocol:

- Substrates: **3-Bromo-6-methylchromone** + Aryl Boronic Acid ().
- Catalyst:
(5 mol%) or
/S-Phos.[3]
- Base:
or
(2.0 eq).[3]
- Solvent: Dioxane/Water (4:1) or Toluene/EtOH.[3]
- Conditions: 80-100°C, 4-12 hours under Argon.

Reactivity Workflow Visualization[2][3]



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Figure 2: Divergent reactivity profile.^[3] The blue pathways represent C-3 functionalization (preserving the chromone core), while the red pathway represents C-2 attack (potentially altering the core).

Biological Relevance

The 6-methylchromone motif is pharmacologically significant.^{[3][6]} The addition of the 3-bromo substituent allows researchers to access derivatives with:

- **PI3K Inhibition:** Chromone-based inhibitors often require an aryl group at C-3 to fit the ATP binding pocket of kinases.^[3] The 3-bromo intermediate is the direct precursor to these libraries.^[3]
- **Antioxidant Activity:** 6-methylchromone derivatives have shown efficacy in scavenging reactive oxygen species (ROS), though the 3-bromo derivative itself is usually a pro-drug or intermediate rather than the final active agent.^[3]
- **Neuroprotection:** Substituted chromones are being investigated for neuroprotective effects against oxidative stress-induced cell death.^[3]

Safety and Handling

- Hazards: **3-Bromo-6-methylchromone** is an organic halide and should be treated as an irritant (Skin/Eye/Respiratory).
- Sensitization: Halogenated chromones can be potent skin sensitizers.[3] Double-gloving (Nitrile) is recommended.[3]
- Storage: Store in a cool, dry place (). Protect from light to prevent photochemical debromination or radical degradation.[3]

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